molecular formula C11H22N2O B13195069 3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one

3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B13195069
M. Wt: 198.31 g/mol
InChI Key: NYSXEAMZHWSJOI-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one is an organic compound with the molecular formula C11H22N2O. This compound is characterized by the presence of an amino group, a piperidine ring, and a ketone functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperidine with 3-amino-2,2-dimethylpropanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,2-dimethylpropionamide
  • 3-Amino-1-(4-methylpiperidin-1-yl)propan-1-one
  • 1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol

Uniqueness

3-Amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C11H22N2O/c1-9-4-6-13(7-5-9)10(14)11(2,3)8-12/h9H,4-8,12H2,1-3H3

InChI Key

NYSXEAMZHWSJOI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)(C)CN

Origin of Product

United States

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